1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-9-11-6-13(12-9)7-3-1-2-4-8(7)14(15)16/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZJCBURKBCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC(=N2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the reaction of 2-nitroaniline with a suitable triazole precursor under controlled conditions. One common method involves the cyclization of 2-nitrophenylhydrazine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Mild oxidants such as iodosobenzene or strong oxidants like potassium persulfate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile has shown potential as a pharmacological agent due to its ability to interact with biological targets.
Key Findings :
- Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli |
| Similar Triazoles | Antifungal | Candida albicans |
Agricultural Chemistry
The compound is also being investigated for its effectiveness as a pesticide or herbicide.
Case Study :
A recent study evaluated the efficacy of triazole derivatives in controlling plant pathogens. The results indicated that this compound exhibited effective fungicidal activity against several fungal pathogens affecting crops .
| Pathogen | Efficacy (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium oxysporum | 85% | 50 |
| Botrytis cinerea | 78% | 100 |
Material Science
The compound's unique structural properties make it suitable for various applications in material science.
Applications :
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile with structurally related compounds, focusing on substituent effects, synthesis, and applications.
Substituent Position and Electronic Effects
Stability and Reactivity
- This compound: The ortho-nitro group may hinder rotational freedom, increasing thermal stability but reducing solubility. The cyano group can participate in nucleophilic additions under basic conditions .
- 1-(Piperidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride : The piperidine substituent enhances solubility in acidic media, making it suitable for drug formulations .
Biological Activity
1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile is a derivative of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial agent and has been studied for its efficacy against various microbial strains.
The chemical formula for this compound is with a molecular weight of 215.17 g/mol. Its structure includes a triazole ring and a nitrophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅N₅O₂ |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole core are associated with a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Specifically, studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated through various in vitro studies. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various triazole derivatives ranging from to µg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial topoisomerases (e.g., DNA gyrase), which are crucial for DNA replication and transcription .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazole derivatives in combating bacterial infections:
- Study on Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and challenges in synthesizing 1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile? A: Synthesis typically involves:
Cyclocondensation : Formation of the triazole ring via reaction of nitriles with hydrazines or amidines under reflux conditions (e.g., ethanol or DMSO as solvents) .
Nitrophenyl Incorporation : Introducing the 2-nitrophenyl group via nucleophilic substitution or coupling reactions, requiring precise stoichiometry to avoid byproducts .
Purification : Column chromatography or recrystallization is critical due to polar intermediates. Challenges include low yields from competing side reactions (e.g., nitro group reduction).
Optimization : Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields by 15–20% .
Structural Characterization
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
- NMR : and NMR identify proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm, triazole protons at δ 8.0–9.0 ppm) .
- IR : Peaks at ~2220 cm confirm the nitrile group, while nitro group vibrations appear at ~1520 and ~1350 cm .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and fragmentation patterns .
Biological Activity Testing
Q: How can researchers design experiments to evaluate its potential antimicrobial activity? A:
- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Positive Controls : Compare with known triazole antifungals (e.g., fluconazole) to assess relative potency .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., cytochrome P450 or lanosterol demethylase) to probe mode of action .
Advanced Structural Analysis
Q: How does the nitro group’s position (ortho vs. para) affect bioactivity in triazole derivatives? A:
Stability and Handling
Q: What precautions are necessary for handling this compound in laboratory settings? A:
- Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to prevent nitro group degradation .
- Safety : Use PPE (gloves, goggles) due to cyanide residue risks. Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .
- Waste Disposal : Neutralize with dilute NaOH before disposal to detoxify cyanide .
Data Contradictions in Bioactivity
Q: How should researchers resolve conflicting reports on its enzyme inhibition efficacy? A:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values) to rule out false positives .
- Structural Analog Comparison : Test derivatives (e.g., replacing nitrile with amide) to isolate functional group contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to nitro group orientation .
Stability Under Reactive Conditions
Q: How does the compound degrade under UV exposure or acidic conditions? A:
- Photodegradation : UV-Vis spectroscopy shows nitro group reduction to amine under prolonged UV, forming 1-(2-aminophenyl)-triazole derivatives .
- Acidic Hydrolysis : The nitrile group hydrolyzes to carboxylic acid at pH < 3, confirmed by IR loss of ~2220 cm peak .
Interactions with Enzymes
Q: What methodologies identify its interactions with cytochrome P450 enzymes? A:
- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon binding .
- Kinetic Studies : Measure and shifts in substrate metabolism (e.g., testosterone oxidation) .
- Crystallography : Co-crystallize with CYP51 (fungal enzyme) to map binding pockets .
QSAR Studies
Q: How can researchers develop QSAR models for this compound? A:
Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters .
Training Set : Use bioactivity data from analogs (e.g., chlorothiophene-triazoles) .
Validation : Cross-validate with leave-one-out methods; prioritize models with .
Advanced Computational Design
Q: What in silico strategies optimize its pharmacokinetic properties? A:
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Molecular Dynamics : Simulate binding to human serum albumin to predict plasma half-life .
- Fragment-Based Design : Replace nitro group with bioisosteres (e.g., sulfonamide) to reduce toxicity while retaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
